molecular formula C13H21N3 B2796501 (1-Benzyl-4-methylpiperazin-2-yl)methanamine CAS No. 56904-13-3

(1-Benzyl-4-methylpiperazin-2-yl)methanamine

Cat. No.: B2796501
CAS No.: 56904-13-3
M. Wt: 219.332
InChI Key: OFOFQLCMTNDASH-UHFFFAOYSA-N
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Description

(1-Benzyl-4-methylpiperazin-2-yl)methanamine is a chemical compound with the molecular formula C13H21N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-methylpiperazin-2-yl)methanamine typically involves the reaction of benzyl chloride with 4-methylpiperazine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-methylpiperazin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

(1-Benzyl-4-methylpiperazin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-methylpiperazin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylpiperazin-2-yl)methanamine
  • (4-Methylpiperazin-1-yl)phenylmethanamine
  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine

Uniqueness

(1-Benzyl-4-methylpiperazin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

(1-benzyl-4-methylpiperazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-8-16(13(9-14)11-15)10-12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOFQLCMTNDASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1M Lithium aluminium hydride in tetrahydrofuran (112 ml, 0.112 mol) was added dropwise to a stirred solution of (RS)-1-benzyl-4-(tert-butyloxycarbonyl)-2-carbamoylpiperazine (D1) (15 g, 0.047 mol) in anhydrous tetrahydrofuran (300 ml) at room temperature under argon. On complete addition the reaction mixture was stirred at room temperature for 0.5 h, then at reflux for a further 1.5 h. The mixture was cooled to room temperature and treated sequentially with water (19.5 ml), 2N sodium hydroxide (22.5 ml) and water (19.5 ml) dropwise. Sodium sulphate was added and the resultant stirred for 0.3 h, filtered and the filtrate evaporated in vacuo to give the title compound (10.3 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-1-benzyl-4-(tert-butyloxycarbonyl)-2-carbamoylpiperazine
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
19.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
19.5 mL
Type
solvent
Reaction Step Three
Yield
100%

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